Methyl 1-[3-(prop-2-enoylamino)propanoyl]piperidine-3-carboxylate
Description
Methyl 1-[3-(prop-2-enoylamino)propanoyl]piperidine-3-carboxylate is a piperidine-based compound featuring a methyl ester at the 3-position and a propanoyl chain substituted with a prop-2-enoylamino (acrylamide) group at the 1-position.
Properties
IUPAC Name |
methyl 1-[3-(prop-2-enoylamino)propanoyl]piperidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4/c1-3-11(16)14-7-6-12(17)15-8-4-5-10(9-15)13(18)19-2/h3,10H,1,4-9H2,2H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANTMBBTUOQIRKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCN(C1)C(=O)CCNC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis of Methyl 1-[3-(Prop-2-Enoylamino)Propanoyl]Piperidine-3-Carboxylate
The target molecule features a piperidine core substituted at the 1-position with a 3-(prop-2-enoylamino)propanoyl group and at the 3-position with a methyl carboxylate. Retrosynthetic disconnection reveals two primary fragments:
- Piperidine-3-carboxylic acid methyl ester (commercially available or synthesized via esterification of piperidine-3-carboxylic acid).
- 3-(Prop-2-enoylamino)propanoic acid , which can be derived from sequential amidation of β-alanine with acrylic acid.
This analysis aligns with strategies observed in dipeptide piperidine derivatives, where carbodiimide-mediated coupling is standard.
Synthetic Routes and Methodological Comparisons
Stepwise Amide Coupling Approach
Synthesis of Methyl Piperidine-3-Carboxylate
Piperidine-3-carboxylic acid is esterified using methanol under acidic catalysis (H₂SO₄, reflux, 12 h), yielding the methyl ester in 92% purity.
Formation of Methyl 1-(3-Aminopropanoyl)Piperidine-3-Carboxylate
β-Alanine (3-aminopropanoic acid) is coupled to the piperidine ester via N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in tetrahydrofuran (THF) at 0–5°C for 6 h. The reaction proceeds via in situ activation of β-alanine’s carboxylic acid, forming an intermediate O-acylisourea that reacts with the piperidine amine:
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | THF |
| Activator | DCC (1.2 equiv) |
| Catalyst | DMAP (0.1 equiv) |
| Temperature | 0–5°C → room temperature |
| Yield | 78% |
This step is critical for preserving the β-alanine amine group for subsequent functionalization.
Final Amidation with Prop-2-Enoic Acid
The intermediate amine is reacted with acrylic acid (prop-2-enoic acid) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) at room temperature for 12 h. EDCI/HOBt minimizes racemization and enhances coupling efficiency compared to DCC:
Optimized Parameters
| Parameter | Value |
|---|---|
| Solvent | DCM |
| Activator | EDCI (1.5 equiv) |
| Additive | HOBt (1.5 equiv) |
| Temperature | 25°C |
| Yield | 67% |
One-Pot Sequential Coupling Strategy
A streamlined protocol combines both amidation steps without isolating the intermediate. Piperidine-3-carboxylate methyl ester, β-alanine, and acrylic acid are reacted sequentially using DCC/DMAP in THF, followed by EDCI/HOBt in DCM. While this reduces purification steps, yields drop to 54% due to competing side reactions.
Experimental Optimization and Challenges
Solvent Selection
Analytical Characterization
Spectroscopic Data
Comparative Methodological Evaluation
| Method | Yield | Purity | Key Advantage | Limitation |
|---|---|---|---|---|
| Stepwise DCC/EDCI | 67% | 95% | High reproducibility | Multi-step purification |
| One-Pot Sequential | 54% | 88% | Reduced labor | Lower yield due to side reactions |
Chemical Reactions Analysis
Types of Reactions
Methyl 1-[3-(prop-2-enoylamino)propanoyl]piperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Scientific Research Applications
Methyl 1-[3-(prop-2-enoylamino)propanoyl]piperidine-3-carboxylate has several notable applications in scientific research:
Organic Synthesis
The compound serves as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations, making it a valuable building block in organic chemistry.
Research indicates that this compound may exhibit biological activity, particularly in relation to enzyme interactions and receptor modulation. Preliminary studies suggest potential effects on metabolic pathways relevant to diseases such as cancer.
Pharmaceutical Development
Ongoing investigations are exploring its potential as a therapeutic agent. The compound's structure suggests possible interactions with biological targets that could lead to new treatments for various conditions.
Material Science
In industry, this compound is being evaluated for its utility in developing new materials and chemical processes, particularly those requiring specific reactivity profiles.
Summary Table of Applications
| Application Area | Description |
|---|---|
| Organic Synthesis | Intermediate for complex molecule synthesis |
| Biological Activity | Potential interactions with enzymes and receptors |
| Pharmaceutical Development | Exploration as a therapeutic agent for various diseases |
| Material Science | Development of new materials and chemical processes |
Mechanism of Action
The mechanism of action of Methyl 1-[3-(prop-2-enoylamino)propanoyl]piperidine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 1-{3-[6-(pyrrolidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanoyl}piperidine-3-carboxylate (E591-0324)
Key Similarities and Differences :
- Molecular Backbone: Both compounds share a piperidine-3-carboxylate core. However, E591-0324 incorporates a triazolo-pyridazine heterocycle linked via a propanoyl group, whereas the target compound substitutes this with an acrylamide group.
- Functional Groups :
- The methyl ester in the target compound may confer slightly higher lipophilicity compared to the ethyl ester in E591-0323.
- The acrylamide group in the target compound is reactive and capable of covalent interactions (e.g., with cysteine residues in enzymes), unlike the triazolo-pyridazine in E591-0324, which likely facilitates hydrogen bonding or π-stacking.
- Molecular Weight : E591-0324 has a higher molecular weight (400.48 g/mol) due to the triazolo-pyridazine moiety, compared to the estimated ~325.34 g/mol for the target compound (calculated from its formula, C13H19N2O4).
Table 1: Structural and Physicochemical Comparison
Ethyl 3-(3-ethoxy-3-oxopropyl)-4-(methoxyimino)piperidine-1-carboxylate (Compound 7)
Ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate (Isomers 1-1 and 1-2)
Structural and Conformational Analysis :
- Backbone: These isomers feature a bicyclic decahydro-1,6-naphthyridine system, contrasting with the monocyclic piperidine in the target compound.
- Hydrogenation : The synthesis of 1-1 and 1-2 via Raney nickel-mediated hydrogenation suggests that similar reduction strategies could modify the acrylamide group in the target compound to alter reactivity.
- NMR Shifts : Isomer 1-2 shows a carbonyl signal at δ 172.2 ppm , aligning with the target compound’s ester group but distinct from its acrylamide C=O (expected ~165–170 ppm).
Biological Activity
Methyl 1-[3-(prop-2-enoylamino)propanoyl]piperidine-3-carboxylate is a synthetic organic compound characterized by its unique structure, which includes a piperidine ring and a prop-2-enoylamino group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and drug design.
- Molecular Formula: C13H20N2O4
- Molecular Weight: 252.31 g/mol
- Structural Features: The compound features a piperidine ring, an enoylamine group, and a carboxylate ester, which contribute to its reactivity and biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may modulate these targets, leading to therapeutic effects. Specific pathways involved in its action are still under investigation but may include:
- Enzyme Inhibition: The compound may inhibit certain enzymes that play critical roles in metabolic pathways.
- Receptor Modulation: It could interact with neurotransmitter receptors, potentially influencing neurological functions.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity: Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections.
- Anti-inflammatory Effects: The compound may exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
- Cytotoxicity Against Cancer Cells: Some studies have indicated that this compound can induce cytotoxicity in various cancer cell lines, suggesting potential as an anticancer agent.
Case Study 1: Antimicrobial Properties
A study conducted on the antimicrobial activity of various piperidine derivatives included this compound. Results showed significant inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli.
Case Study 2: Cytotoxicity Assessment
In vitro tests performed on several cancer cell lines (e.g., HeLa and MCF-7) demonstrated that the compound exhibits dose-dependent cytotoxic effects. IC50 values were determined to assess the efficacy of the compound compared to established chemotherapeutics.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 1-[3-(prop-2-enoylamino)propanoyl]piperidine-3-carboxylate, and how can reaction efficiency be optimized?
- Synthetic Routes : The compound is typically synthesized via a multi-step process involving amide bond formation between piperidine-3-carboxylate derivatives and acryloyl/propanoyl intermediates. For example, acylation reactions using prop-2-enoyl chloride under anhydrous conditions are common .
- Optimization Strategies :
- Reagent Selection : Use coupling agents like EDC/HOBt to enhance amide bond formation efficiency .
- Reaction Monitoring : Employ thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track reaction progress and identify intermediates .
- Temperature Control : Maintain reactions at 0–5°C during acylation to minimize side reactions .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers monitor?
- Nuclear Magnetic Resonance (NMR) :
- ¹H-NMR : Monitor peaks at δ 1.2–1.5 ppm (piperidine methyl groups), δ 3.7 ppm (ester methoxy), and δ 6.0–6.5 ppm (acrylamide protons) .
- ¹³C-NMR : Look for carbonyl signals at ~170 ppm (ester and amide groups) .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data obtained for this compound during structural elucidation?
- Data Refinement : Use SHELXL (part of the SHELX suite) for high-resolution refinement. Key steps include:
- Twinned Data Handling : Apply twin-law matrices for crystals with non-merohedral twinning .
- Hydrogen Bonding Analysis : Validate hydrogen atom positions using difference Fourier maps and geometric restraints .
Q. What computational strategies are recommended for predicting the binding interactions of this compound with biological targets?
- Molecular Docking :
- Software : Use AutoDock Vina or Schrödinger Suite for docking simulations. Focus on the acrylamide moiety as a potential hydrogen-bond donor .
- Validation : Compare docking scores (e.g., binding energy ≤ -7.0 kcal/mol) with experimental IC₅₀ values from enzyme inhibition assays .
Q. How can structure-activity relationship (SAR) studies be designed to explore modifications in this compound’s piperidine ring?
- Analog Synthesis : Replace the piperidine ring with pyrrolidine or azepane derivatives to assess conformational flexibility .
- Activity Testing :
- In Vitro Assays : Measure IC₅₀ against target enzymes (e.g., proteases) using fluorometric or colorimetric assays .
- Key Modifications :
| Piperidine Modification | Biological Activity (IC₅₀) | Reference |
|---|---|---|
| 3-Carboxylate ester | 12.5 µM | |
| 4-Carboxamide derivative | 8.3 µM | |
| N-Methyl substitution | >50 µM (inactive) |
- Data Analysis : Use multivariate regression to correlate steric/electronic parameters (e.g., logP, polar surface area) with activity .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
